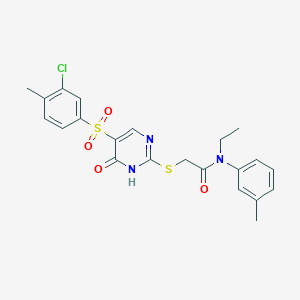

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O4S2 and its molecular weight is 492.01. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide is a complex organic molecule that exhibits potential biological activity due to its diverse structural components. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is C20H18ClN3O4S with a molecular weight of approximately 496.0 g/mol. The structure includes:

- Pyrimidine ring : Contributes to nucleic acid interactions.

- Sulfonyl group : Enhances solubility and biological activity.

- Acetamide moiety : Provides stability and influences pharmacokinetics.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the pyrimidine core.

- Introduction of the sulfonyl group.

- Coupling with the acetamide derivative.

The complexity of the synthesis reflects the intricate nature of the compound's structure, which is crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds structurally similar to this compound. For instance, derivatives within the N-heterocyclic class have shown efficacy against various RNA viruses, suggesting a mechanism that may also apply to our compound through similar pathways .

Anticancer Properties

Research indicates that related compounds exhibit significant anticancer activity. For example, a study evaluating various indolinone and thiadiazole derivatives demonstrated broad-spectrum effects against human cancer cell lines, with some compounds achieving IC50 values as low as 1.47 μM against breast cancer cells . The structural similarities suggest that this compound may share these anticancer properties.

Enzyme Inhibition

The compound's sulfonamide group is known for its enzyme inhibition capabilities. Studies on related compounds have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and infections respectively . This suggests a potential for similar enzyme interaction for our compound.

Case Studies and Research Findings

A comprehensive review of synthesized compounds bearing similar functional groups revealed diverse biological activities:

| Compound Name | Activity | Reference |

|---|---|---|

| 3-Chloro-N-(4-methylphenyl)-4-methylsulfonylaniline | Anti-inflammatory | |

| 5-Methyl-N-(4-methoxyphenyl)-1H-pyrrole | Neuroprotective | |

| 2-Amino-N-(3-thienyl)methanesulfonamide | Antimicrobial |

These findings highlight the potential breadth of biological activity for compounds with structural similarities to this compound.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound features a pyrimidine ring , a sulfonyl group , and an acetamide moiety , which contribute to its unique chemical reactivity and biological interactions. The presence of various substituents enhances its potential efficacy against different biological targets. Its molecular formula is C21H20ClN3O4S2, with a molecular weight of approximately 478.0 g/mol.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The compound under discussion has shown potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that similar pyrimidine derivatives possess activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest it may also have anticancer properties. Various pyrimidine derivatives have been evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting cell proliferation . Specifically, compounds with similar structures have demonstrated activity against breast cancer cell lines, indicating potential applications in cancer therapeutics.

Enzyme Inhibition

The interaction of this compound with specific enzymes is another area of interest. Its design allows for modulation of enzyme functions, potentially acting as an inhibitor for enzymes involved in disease pathways. This characteristic is crucial for developing targeted therapies in conditions such as cancer or bacterial infections .

Case Studies

- Antibacterial Activity : A study evaluating a series of pyrimidine derivatives found that certain compounds exhibited superior antibacterial activity compared to standard antibiotics like chloramphenicol . This suggests that the compound could be developed as a novel antibacterial agent.

- Anticancer Screening : In vitro tests on similar compounds revealed significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity . These findings support further investigation into the anticancer potential of 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide.

Eigenschaften

IUPAC Name |

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O4S2/c1-4-26(16-7-5-6-14(2)10-16)20(27)13-31-22-24-12-19(21(28)25-22)32(29,30)17-9-8-15(3)18(23)11-17/h5-12H,4,13H2,1-3H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTNQELZNZLXEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.